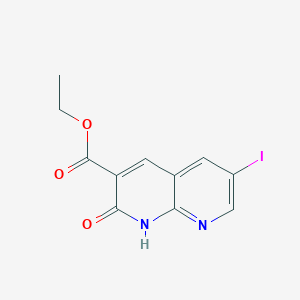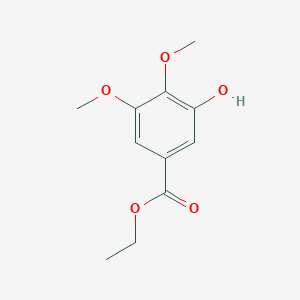
2-Bromo-1,3-thiazole-4-carbonyl chloride
概要
説明
2-Bromo-1,3-thiazole-4-carbonyl chloride is a heterocyclic compound containing a thiazole ring substituted with a bromine atom and a carbonyl chloride group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,3-thiazole-4-carbonyl chloride typically involves the bromination of 1,3-thiazole followed by the introduction of a carbonyl chloride group. One common method involves the reaction of 1,3-thiazole with bromine in the presence of a suitable solvent, such as acetic acid, to yield 2-bromo-1,3-thiazole. This intermediate is then treated with phosgene (carbonyl chloride) to introduce the carbonyl chloride group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Bromo-1,3-thiazole-4-carbonyl chloride can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Acylation: The carbonyl chloride group can react with nucleophiles to form amides, esters, or thioesters.
Reduction: The compound can be reduced to form 2-bromo-1,3-thiazole-4-carboxylic acid or its derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base (e.g., triethylamine) and a suitable solvent (e.g., dichloromethane).
Acylation: Reagents such as alcohols, thiols, or amines in the presence of a base (e.g., pyridine) and a solvent (e.g., tetrahydrofuran).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent (e.g., ether).
Major Products Formed
Nucleophilic substitution: Products such as 2-amino-1,3-thiazole-4-carbonyl chloride, 2-thio-1,3-thiazole-4-carbonyl chloride, or 2-alkoxy-1,3-thiazole-4-carbonyl chloride.
Acylation: Products such as 2-bromo-1,3-thiazole-4-carboxamides, 2-bromo-1,3-thiazole-4-carboxylates, or 2-bromo-1,3-thiazole-4-thioesters.
Reduction: Products such as 2-bromo-1,3-thiazole-4-carboxylic acid or its derivatives.
科学的研究の応用
2-Bromo-1,3-thiazole-4-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
作用機序
The mechanism of action of 2-Bromo-1,3-thiazole-4-carbonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates.
類似化合物との比較
Similar Compounds
2-Bromo-1,3-thiazole: Lacks the carbonyl chloride group, making it less reactive in acylation reactions.
1,3-Thiazole-4-carbonyl chloride: Lacks the bromine atom, affecting its reactivity in nucleophilic substitution reactions.
2-Chloro-1,3-thiazole-4-carbonyl chloride: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
2-Bromo-1,3-thiazole-4-carbonyl chloride is unique due to the presence of both a bromine atom and a carbonyl chloride group, which confer distinct reactivity and versatility in chemical synthesis. This combination allows for a wide range of chemical transformations and applications in various fields.
特性
IUPAC Name |
2-bromo-1,3-thiazole-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrClNOS/c5-4-7-2(1-9-4)3(6)8/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXJKWKFSZIEFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B1396478.png)

![N,2-Dimethyl-3,4-dihydro-2H-thieno[2,3-e][1,2]-thiazin-4-amine 1,1-dioxide hydrochloride](/img/structure/B1396481.png)
![[1-(2-Furylmethyl)piperidin-3-yl]methanol hydrochloride](/img/structure/B1396482.png)
![Ethyl 4-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate dihydrochloride](/img/structure/B1396483.png)
![1-(Imidazo[1,2-a]pyridin-2-yl)propan-1-amine dihydrochloride](/img/structure/B1396487.png)


![Ethyl 5-(4-chlorophenyl)-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1396490.png)



![Spiro[3.5]nonane-7-carboxylic acid](/img/structure/B1396497.png)
![(4S)-N~2~-(tert-Butoxycarbonyl)-N-methoxy-4-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-N,5-dimethyl-L-norleucinamide](/img/structure/B1396500.png)
